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Indium phosphide - 22398-80-7

Indium phosphide

Catalog Number: EVT-309748
CAS Number: 22398-80-7
Molecular Formula: InP
Molecular Weight: 145.79 g/mol
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Product Introduction

Description

Indium phosphide, a binary semiconductor compound, plays a pivotal role in optoelectronics due to its direct bandgap and high electron mobility. [, , , , , ] This allows for efficient light emission and detection, making it ideal for applications like lasers, light-emitting diodes (LEDs), and photodetectors. [, , , , , ]

Future Directions
  • Integration with silicon photonics: Integrating InP-based optoelectronic devices with silicon photonics platforms for high-speed data transmission and processing. []
  • Development of novel InP-based nanostructures: Exploring the unique properties of InP nanowires and quantum dots for enhanced optoelectronic performance. [, , ]

Nanotechnology

Gallium Arsenide (GaAs)

  • Relevance: Gallium arsenide is frequently mentioned alongside Indium Phosphide in research on semiconductor clusters and nanowires. Like Indium Phosphide, it exhibits size-dependent electronic properties and can form stable clusters with varying numbers of atoms [, ]. Studies on Gallium Arsenide clusters have revealed trends in ionization potentials and electron affinities related to the number of atoms in the cluster, offering insights into the evolution of semiconductor properties with size [, ]. These findings are relevant for understanding similar trends observed in Indium Phosphide clusters.

Indium Arsenide (InAs)

  • Relevance: Indium Arsenide is another III-V semiconductor that shares structural similarities with Indium Phosphide. Research on the long-term pulmonary toxicity of semiconductor particles has included comparative studies of Indium Arsenide and Indium Phosphide []. These studies help to elucidate the biological effects and potential hazards associated with exposure to these materials, which is essential information given the increasing use of Indium Phosphide in various technological applications.

Gallium Indium Phosphide (GaInP)

  • Relevance: This compound is structurally related to Indium Phosphide and is often used in conjunction with Indium Phosphide in optoelectronic devices. Research has explored the use of Gallium Indium Phosphide in high-power diode lasers, highlighting its favorable optical properties and compatibility with Indium Phosphide-based device architectures [].

Aluminum Gallium Indium Phosphide (AlGaInP)

  • Relevance: The development of this material has contributed to extending the wavelength range of high-power diode lasers, particularly in the red region of the spectrum []. Its relevance to Indium Phosphide stems from the shared use of these materials in optoelectronic devices, particularly in the context of laser technology, where both compounds play crucial roles.

Gallium Indium Phosphide Nitride (GaInPN)

  • Relevance: Research suggests that incorporating nitrogen into Gallium Indium Phosphide, forming Gallium Indium Phosphide Nitride, can enhance the material's stability in solution, addressing a critical limitation of using Gallium Indium Phosphide for water splitting applications []. This finding is relevant to Indium Phosphide research as it provides insights into strategies for improving the stability and durability of III-V semiconductor materials used in energy-related applications.

Indium Tin Oxide (ITO)

  • Relevance: Although not structurally related to Indium Phosphide, Indium Tin Oxide is relevant because it is another important indium-containing material. Research has investigated the pulmonary toxicity of both Indium Tin Oxide and Indium Phosphide, highlighting potential health concerns related to occupational or environmental exposure to these compounds []. This information is crucial for establishing safety guidelines and mitigating potential risks associated with handling and manufacturing processes involving these materials, including Indium Phosphide.

Aluminum Oxide (Al2O3)

  • Relevance: Aluminum oxide plays a critical role in Indium Phosphide-based device fabrication. Research has demonstrated the use of atomic layer deposited Aluminum oxide as a gate dielectric in Indium Phosphide metal-oxide-semiconductor field-effect transistors (MOSFETs) []. The incorporation of Aluminum oxide improves device performance by enhancing drive current, subthreshold swing, and electron mobility.

Beryllium Oxide (BeO)

  • Relevance: Similar to Aluminum oxide, Beryllium oxide has also been investigated as a potential gate dielectric in Indium Phosphide MOSFETs []. Atomic layer deposition of Beryllium oxide on Indium Phosphide substrates has shown promising results, leading to high-performance transistors with improved drive current, subthreshold swing, and electron mobility.

Silicon Nitride (Si3N4)

  • Relevance: Silicon Nitride serves as a protective capping layer during the annealing process of selenium-implanted Indium Phosphide []. The Silicon Nitride cap prevents the out-diffusion of implanted selenium, ensuring its proper activation and contributing to the desired electrical properties of the material.

Zinc Selenide (ZnSe)

  • Relevance: Zinc selenide was used as a catalyst in the synthesis of unconventional zigzag Indium Phosphide single-crystalline and twinned nanowires []. The presence of Zinc selenide during the thermal evaporation process influences the growth morphology of Indium Phosphide, leading to the formation of unique nanostructures with distinct optical properties.
Source and Classification

Indium phosphide is classified as a III-V semiconductor due to its composition of elements from groups III (indium) and V (phosphorus) of the periodic table. It is typically sourced from natural minerals containing indium, which is often extracted from zinc ores, while phosphorus can be derived from phosphate rocks. The compound can be synthesized through various methods, including chemical vapor deposition and molecular beam epitaxy.

Synthesis Analysis

Methods of Synthesis

Indium phosphide can be synthesized using several techniques:

  1. Chemical Vapor Deposition: This method involves the reaction of indium and phosphorus precursors in a gaseous state to form indium phosphide on a substrate.
  2. Molecular Beam Epitaxy: This technique allows for the precise control of the growth environment, enabling the formation of high-quality thin films of indium phosphide.
  3. Hydrothermal Synthesis: In this method, indium salts are reacted with phosphorus sources under high temperature and pressure conditions to produce indium phosphide crystals.

Technical Details

For instance, one method involves heating indium and phosphorus in an inert atmosphere at controlled rates to prevent the rupture of reaction vessels. The synthesis may take several hours, with careful monitoring of temperature gradients to ensure proper crystallization . Another approach utilizes a two-step reaction involving sodium phosphide and indium chloride to produce nanoparticles of indium phosphide .

Molecular Structure Analysis

Structure

Indium phosphide crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice where each indium atom is tetrahedrally coordinated by four phosphorus atoms. This arrangement contributes to its electronic properties, particularly its direct bandgap nature.

Data

The lattice constant for indium phosphide is approximately 5.868 5.868\,\text{ }. The bandgap energy at room temperature is about 1.34eV1.34\,\text{eV}, which makes it suitable for optoelectronic applications .

Chemical Reactions Analysis

Reactions

Indium phosphide undergoes various chemical reactions depending on environmental conditions:

  1. Oxidation: Indium phosphide reacts with oxygen at elevated temperatures to form indium oxides and phosphorus oxides.
  2. Hydrolysis: In the presence of moisture, indium phosphide can hydrolyze to form indium hydroxides and phosphine gas.
  3. Doping Reactions: Indium phosphide can be doped with various impurities (e.g., silicon or sulfur) to modify its electrical properties.

Technical Details

The synthesis of nanoparticles often involves complex reactions where indium chloride reacts with phosphorus-containing compounds under specific conditions to yield colloidal solutions of indium phosphide .

Mechanism of Action

Process

Indium phosphide's functionality in electronic devices primarily arises from its ability to facilitate charge transport due to its direct bandgap. When photons are absorbed, electron-hole pairs are generated, which can be separated by an electric field in photovoltaic applications.

Data

The efficiency of charge carrier mobility in indium phosphide is significantly influenced by its purity and crystalline structure, with typical mobilities reaching up to 104cm2/Vs10^4\,\text{cm}^2/\text{V}\cdot \text{s} under optimal conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 4.81g cm34.81\,\text{g cm}^3
  • Melting Point: Around 1062 C1062\,\text{ C}
  • Thermal Conductivity: About 68W mK68\,\text{W m}\cdot \text{K}

Chemical Properties

Indium phosphide exhibits notable stability under normal conditions but can degrade when exposed to moisture or strong oxidizing agents. Its reactivity increases at elevated temperatures or when finely powdered.

Applications

Indium phosphide has a wide range of scientific applications:

  • Telecommunications: Used in high-speed fiber optic communication systems due to its efficient light emission properties.
  • Photovoltaics: Employed in solar cells where high efficiency is required.
  • Infrared Detectors: Utilized in infrared imaging systems for military and medical applications.
  • Quantum Dots: Indium phosphide quantum dots are being explored for use in displays and biological imaging due to their superior optical properties .
Fundamental Properties of Indium Phosphide

Crystal Structure and Lattice Dynamics

Zincblende Structure and Phase Stability

Indium phosphide (InP) crystallizes in a zincblende (sphalerite) structure, belonging to the space group Td2-F43m (space group #216). This structure comprises two interpenetrating face-centered cubic (FCC) lattices: one occupied by indium (In) atoms and the other by phosphorus (P) atoms. Each In atom is tetrahedrally coordinated with four P atoms, and vice versa, resulting in a diamond-like framework with alternating III-V elements. The lattice constant (a) at 300 K is 5.8687 Å, reflecting the equilibrium In-P bond distance. This structure is thermodynamically stable under standard conditions and exhibits high symmetry, critical for its electronic properties [1] [3] [8].

The phase stability of InP is robust up to its melting point of 1,062°C, where it decomposes congruently. Unlike some III-V semiconductors, InP does not exhibit polymorphic phase transitions under ambient pressure, maintaining its zincblende configuration. However, under extreme hydrostatic pressure (>10 GPa), phase transitions to rock salt or other high-pressure polymorphs may occur, though these are irrelevant for standard device applications [1] [6].

Table 1: Crystallographic Parameters of InP at 300 K

PropertyValueUnit
Crystal StructureZincblende
Space GroupF43m
Lattice Constant (a)5.8687Å
Density4.81g/cm³
Atoms per Unit Volume3.96 × 10²²cm⁻³

Phonon Dispersion and Thermal Vibrations

The lattice dynamics of InP are governed by its phonon dispersion relations, which describe vibrational modes across the Brillouin zone. InP exhibits both acoustic and optical phonon branches. The longitudinal optical (LO) phonon energy at the Γ-point is 43 meV, while transverse optical (TO) phonons are slightly lower. These phonons influence carrier scattering, thermal conductivity, and optical properties like Raman spectra [7] [8].

Thermal vibrations increase with temperature, quantified by the Debye temperature (θD) of 425 K. This parameter characterizes the temperature dependence of atomic displacements and specific heat. Near room temperature, the mean square displacement of atoms follows a T1.5 dependence due to anharmonic effects. Phonon dispersion also dictates thermal expansion, with the coefficient of linear expansion (α) being 4.60 × 10⁻⁶ °C⁻¹ at 300 K. This low α minimizes thermal mismatch when integrating InP with other III-V materials [6] [8].

Electronic Band Structure

Direct Bandgap Characteristics (1.27–1.344 eV)

InP possesses a direct bandgap at the Γ-point in the Brillouin zone, where the conduction band minimum (CBM) and valence band maximum (VBM) align in momentum space. The bandgap (Eg) at 300 K is 1.344 eV, corresponding to an optical absorption edge near 920 nm. This direct transition enables high-efficiency radiative recombination, making InP ideal for optoelectronic devices like lasers and photodetectors [1] [5] [8].

The conduction band has subsidiary minima at the L and X valleys, with energy separations of EΓL = 0.59 eV and EΓX = 0.85 eV. The spin-orbit splitting energy is 0.11 eV, slightly below the bandgap, which suppresses Auger recombination in lasers. Effective masses are anisotropic: the electron effective mass in the Γ-valley is 0.08* m0, while heavy-hole (mhh = 0.60 m0) and light-hole (mlh = 0.089 m*0) masses govern valence band transport [5] [7].

Table 2: Key Band Structure Parameters of InP at 300 K

ParameterValueUnit
Direct Bandgap (Eg)1.344eV
Γ-L Valley Separation0.59eV
Γ-X Valley Separation0.85eV
Spin-Orbit Splitting0.11eV
Electron Effective Mass0.08m0
Heavy-Hole Effective Mass0.60m0

Temperature-Dependent Bandgap Narrowing

The bandgap of InP exhibits monotonic narrowing with increasing temperature due to electron-phonon interactions and lattice expansion. The empirical relationship is:$$E_g(T) = 1.421 - \frac{4.9 \times 10^{-4} \cdot T^2}{T + 327} \text{eV},$$where T is temperature in Kelvin (0 < T < 800 K). At 0 K, Eg1.421 eV, narrowing to 1.344 eV at 300 K and 1.27 eV at 600 K. This shift is critical for designing devices operating across temperature ranges [5].

Under high doping (>10¹⁸ cm⁻³), bandgap narrowing (BGN) occurs due to many-body effects. For n-type InP:$$\Delta Eg \approx 22.5 \times 10^{-9} \cdot Nd^{1/3} \text{ eV},$$and for p-type:$$\Delta Eg \approx 10.3 \times 10^{-9} \cdot Na^{1/3} + 4.43 \times 10^{-7} \cdot Na^{1/4} + 3.38 \times 10^{-12} \cdot Na^{1/2} \text{ eV}.$$BGN reduces the effective bandgap, enhancing absorption at longer wavelengths but lowering LED efficiencies [5].

Carrier Transport Properties

High Electron Mobility (4,600–5,400 cm²/V·s)

InP exhibits exceptionally high electron mobility due to its low Γ-valley electron mass (0.08* m0) and weak optical phonon scattering. For lightly doped (n0 ≈ 3 × 10¹³ cm⁻³) material, mobility reaches 5,400 cm²/V·s at 300 K. Mobility decreases with doping concentration (Nd) due to ionized impurity scattering, following:$$\mu_n = \frac{\mu_{OH}}{1 + (N_d / 10^7)^{1/2}},$$where *μOH = 5,000 cm²/V·s is the low-doping limit. At Nd = 10¹⁷ cm⁻³, mobility drops to 2,000 cm²/V·s [2] [3] [7].

In high electric fields (>10 kV/cm), electrons gain sufficient energy to transfer to the higher-mass L-valley (mL = 0.25* m*0), causing velocity saturation. The peak drift velocity is 2.5 × 10⁷ cm/s at 95 K, decreasing to 1.0 × 10⁷ cm/s at 400 K. This property enables InP-based transistors to operate at frequencies exceeding 600 GHz [1] [2].

Hole Mobility and Recombination Dynamics

Hole mobility in InP is significantly lower than electron mobility due to heavier effective masses. For lightly doped p-type material, room-temperature hole mobility is ≤200 cm²/V·s, following:$$\mu_p \approx 150 \times (300/T)^{2.2} \text{ cm}^2/\text{V·s}.$$High-field hole transport is less studied but shows no velocity overshoot due to band warping [2] [3].

Recombination in InP involves radiative, Auger, and Shockley-Read-Hall (SRH) processes:

  • Radiative recombination dominates in pure material, with coefficient B = 1.2 × 10⁻¹⁰ cm³/s.
  • Auger recombination becomes significant at high carrier densities (n, p > 10¹⁸ cm⁻³), with coefficient Cn9 × 10⁻³¹ cm⁶/s.
  • SRH recombination via traps limits minority-carrier lifetimes. Electron lifetime in p-InP (p0 ≈ 10¹⁵ cm⁻³) is 2 ns, while hole lifetime in n-InP (n0 ≈ 10¹⁴ cm⁻³) can reach 3 μs. Surface recombination velocities range from 5 × 10⁻³ cm/s (low doping) to 10⁶ cm/s (high doping) [2].

Thermal and Mechanical Properties

Thermal Conductivity and Expansion Coefficients

The thermal conductivity (κ) of InP at 300 K is 0.68 W/cm·K, lower than elemental semiconductors like Si (1.5 W/cm·K) due to phonon scattering by the heavy In atoms. κ decreases with temperature as T−1.2 due to Umklapp scattering. Thermal diffusivity (Dth) is 0.372 cm²/s, governing heat dissipation in high-power devices [3] [6].

The coefficient of thermal expansion (CTE, α) is 4.60 × 10⁻⁶ °C⁻¹, nearly isotropic due to cubic symmetry. α increases slightly with temperature:$$\alpha(T) = 4.45 \times 10^{-6} + 3.0 \times 10^{-9} \cdot T \text{°C}^{-1}.$$This low CTE minimizes thermal stress when grown epitaxially on InP substrates but causes mismatch with Si or GaAs [3] [6].

Elastic Constants and Hardness Metrics

InP exhibits cubic elastic anisotropy described by three independent stiffness constants: C11 = 101.1 GPa, C12 = 56.1 GPa, and C44 = 45.6 GPa. The bulk modulus (B), derived as (C11 + 2C12)/3, is 71.1 GPa, indicating moderate compressibility [3] [7].

Mechanical hardness, measured via Knoop or Vickers tests, is 535 kg/mm². This places InP between GaAs (750 kg/mm²) and InSb (220 kg/mm²). Cleavage occurs along {110} planes due to the zincblende structure, with a fracture toughness of 0.35 MPa·m¹/². These properties influence wafer dicing and device reliability under stress [3] [6].

Table 3: Thermal and Mechanical Properties of InP at 300 K

PropertyValueUnit
Thermal Conductivity0.68W/cm·K
Thermal Expansion (α)4.60 × 10⁻⁶°C⁻¹
Bulk Modulus71.1GPa
Stiffness Constant C11101.1GPa
Stiffness Constant C1256.1GPa
Stiffness Constant C4445.6GPa

Properties

CAS Number

22398-80-7

Product Name

Indium phosphide

IUPAC Name

indiganylidynephosphane

Molecular Formula

InP

Molecular Weight

145.79 g/mol

InChI

InChI=1S/In.P

InChI Key

GPXJNWSHGFTCBW-UHFFFAOYSA-N

SMILES

P#[In]

Solubility

Slightly soluble in acid
Slightly soluble in mineral acids

Synonyms

indium phosphide

Canonical SMILES

P#[In]

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